molecular formula C12H24N2O3 B14909773 tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

Cat. No.: B14909773
M. Wt: 244.33 g/mol
InChI Key: WIJLRICBZZPWCR-VIFPVBQESA-N
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Description

tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxypropan-2-yl group, and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxypropan-2-yl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the tert-butyl group may result in a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate include:

  • tert-Butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
  • tert-Butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-9(8-14)12(4,5)16/h9,13,16H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

WIJLRICBZZPWCR-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(C)(C)O

Origin of Product

United States

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